

# Application Notes: c-di-AMP Diammonium as a Vaccine Adjuvant in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | c-di-AMP diammonium |           |
| Cat. No.:            | B8198295            | Get Quote |

#### Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent vaccine adjuvant.[1][2] As a pathogen-associated molecular pattern (PAMP), it is recognized by the host's innate immune system, triggering a robust immune response that enhances both the magnitude and quality of the adaptive response to co-administered antigens.[1][2] Its ability to stimulate strong humoral and cellular immunity, including balanced T helper (Th)1, Th2, and Th17 responses, makes it a versatile candidate for vaccines against a wide range of pathogens.[3][4][5]

#### Mechanism of Action

c-di-AMP exerts its adjuvant effects primarily through the activation of the STING (Stimulator of Interferon Genes) pathway. [6][7][8] Upon entering the cytoplasm of an antigen-presenting cell (APC) such as a dendritic cell or macrophage, c-di-AMP directly binds to the STING protein located on the endoplasmic reticulum. [8][9][10] This binding event initiates a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[11] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of Type I interferons (e.g., IFN- $\beta$ ).[3][11] This signaling cascade also activates the NF- $\kappa$ B pathway, leading to the production of pro-inflammatory cytokines.[11][12] The resulting cytokine milieu and the upregulation of co-stimulatory molecules on APCs are critical for priming potent antigen-specific T and B cell responses.[3][9]





Click to download full resolution via product page

Caption: c-di-AMP activates the STING pathway, leading to IFN and cytokine production.

## **Data Presentation**

The following tables summarize quantitative data from murine studies investigating c-di-AMP as a vaccine adjuvant.

Table 1: Summary of c-di-AMP Diammonium Adjuvant Dosing and Administration in Mice



| Mouse Strain | Antigen                    | c-di-AMP Dose<br>per Mouse | Route of<br>Administration | Key Findings                                                                                                                                    |
|--------------|----------------------------|----------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| BALB/c       | β-Galactosidase<br>(β-Gal) | 5 μg                       | Intramuscular<br>(i.m.)    | Combined with alum, c-di-AMP promoted a balanced IgG1/IgG2a antibody response and enhanced Th1, Th2, and Th17 cytokine production.[6]           |
| C57BL/6      | Ovalbumin<br>(OVA)         | Not specified              | Subcutaneous<br>(s.c.)     | c-di-AMP induced significantly stronger CTL, Th1, and IFNy- producing CD8+ memory T cell responses compared to a poly(I:C)/CpG formulation.[13] |



| C57BL/6 | Ovalbumin<br>(OVA) | 10 μg     | Pulmonary                | Co- administration with chitosan- OVA nanoparticles resulted in strong proliferation of CD8+ T cells and a Th1/Th17- dominated cytokine profile. [14] |
|---------|--------------------|-----------|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| General | N/A                | 5 - 50 μg | Mucosal or<br>Parenteral | Recommended working concentration for in vivo mouse studies.[4]                                                                                       |

Table 2: Immunological Outcomes with c-di-AMP Adjuvanted Vaccines in Mice



| Immune Parameter            | Adjuvant Group                  | Result                                                                                                                           | Key Observation                                                                                           |
|-----------------------------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Antigen-Specific IgG        | c-di-AMP                        | Significantly Increased                                                                                                          | c-di-AMP is a potent<br>stimulator of humoral<br>immunity, leading to<br>high antibody titers.[6]<br>[13] |
| lgG1/lgG2a Ratio            | Alum only                       | > 40 (Th2-biased)                                                                                                                | Alum primarily drives<br>a Th2-type response,<br>characterized by high<br>levels of IgG1.[5][6]           |
| Alum + c-di-AMP             | ~ 3 (Balanced<br>Th1/Th2)       | The addition of c-di-AMP shifts the immune response towards a more balanced Th1/Th2 profile, increasing the production of IgG2a. |                                                                                                           |
| T-Cell Proliferation        | c-di-AMP                        | Significantly Increased                                                                                                          | Splenocytes from immunized mice show enhanced proliferation upon re-stimulation with the antigen.[3]      |
| Th1 Cytokines (IFN-γ, IL-2) | c-di-AMP or Alum + c-<br>di-AMP | Significantly Increased                                                                                                          | Indicates a strong cellular immune response, crucial for clearing intracellular pathogens.[6]             |
| Th2 Cytokines (IL-4, IL-5)  | Alum + c-di-AMP                 | Significantly Increased                                                                                                          | Demonstrates that c-di-AMP can enhance Th2 responses in combination with other adjuvants.[6]              |



| Th17 Cytokines (IL-<br>17A) | c-di-AMP or Alum + c-<br>di-AMP | Significantly Increased | Suggests induction of<br>an inflammatory<br>response important for<br>mucosal immunity and<br>defense against<br>extracellular bacteria<br>and fungi.[6][14] |
|-----------------------------|---------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CTL Response                | c-di-AMP                        | Significantly Increased | c-di-AMP is effective<br>at inducing cytotoxic T<br>lymphocyte (CTL)<br>responses through<br>mechanisms like<br>cross-priming.[6][13]                        |

# **Experimental Workflow**

A typical in vivo study to evaluate c-di-AMP as a vaccine adjuvant in mice follows a structured workflow from immunization to immunological analysis.





Click to download full resolution via product page

Caption: Standard workflow for mouse immunization and subsequent immunological analysis.

## **Detailed Experimental Protocols**

Protocol 1: Preparation and Administration of c-di-AMP Adjuvanted Vaccine



This protocol describes the preparation of a vaccine formulation containing **c-di-AMP diammonium** salt and a soluble protein antigen for administration in mice.

#### Materials:

- c-di-AMP diammonium salt, VacciGrade<sup>™</sup> or equivalent sterile, endotoxin-low grade (InvivoGen, Creative Diagnostics).[4][12]
- · Soluble protein antigen of interest.
- Sterile, endotoxin-free physiological saline or phosphate-buffered saline (PBS).
- Sterile microcentrifuge tubes and syringes.

#### Procedure:

- Reconstitution of c-di-AMP:
  - Aseptically add sterile, endotoxin-free physiological water or saline to the lyophilized c-di-AMP vial to achieve a desired stock concentration (e.g., 2 mg/mL).[4]
  - Mix gently by pipetting up and down until fully dissolved. Avoid vigorous vortexing.
  - Prepare single-use aliquots and store at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[4]
- Vaccine Formulation:
  - On the day of immunization, thaw an aliquot of the c-di-AMP stock solution.
  - In a sterile microcentrifuge tube, combine the required volume of antigen solution with the desired dose of c-di-AMP (typically 5-10 μg per mouse).
  - $\circ$  Add sterile saline or PBS to reach the final injection volume (e.g., 50  $\mu$ L for intramuscular or 100  $\mu$ L for subcutaneous injection).
  - Mix gently by flicking the tube or brief, low-speed vortexing. Keep the formulation on ice until administration.



#### • Administration to Mice:

- Intramuscular (i.m.): Inject 50 μL of the vaccine formulation into the tibialis anterior or quadriceps muscle of an anesthetized mouse.
- $\circ$  Subcutaneous (s.c.): Inject 100  $\mu$ L of the formulation into the scruff of the neck or the base of the tail.
- $\circ$  Intranasal (i.n.): Under light anesthesia, administer 10-20  $\mu$ L of the formulation into each nostril, allowing the mouse to inhale the liquid.

Protocol 2: Measurement of Antigen-Specific Antibodies by ELISA

This protocol outlines the steps for a standard indirect ELISA to quantify antigen-specific IgG, IgG1, and IgG2a titers in mouse serum.[1][15][16]

#### Materials:

- 96-well high-binding ELISA plates.
- Coating buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).
- Wash buffer (PBS with 0.05% Tween-20, PBS-T).
- Blocking buffer (e.g., PBS-T with 2-5% non-fat dry milk or BSA).
- HRP-conjugated secondary antibodies (goat anti-mouse IgG, IgG1, IgG2a).
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
- Stop solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>).
- Microplate reader.

#### Procedure:

• Plate Coating: Coat wells with 100  $\mu L$  of antigen solution (1-5  $\mu g/mL$  in coating buffer) and incubate overnight at 4°C.[16]



- Washing: Discard the coating solution and wash plates 3 times with wash buffer.
- Blocking: Add 200 μL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
- Sample Incubation: Discard blocking buffer and wash plates 3 times. Add 100  $\mu$ L of serially diluted mouse serum (starting at 1:50 or 1:100 in blocking buffer) to the wells. Incubate for 2 hours at RT.
- Secondary Antibody Incubation: Wash plates 5 times. Add 100 μL of the appropriate HRPconjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at RT.
- Development: Wash plates 5 times. Add 100 μL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping and Reading: Stop the reaction by adding 50 μL of stop solution. Read the optical density (OD) at 450 nm within 30 minutes.
- Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a pre-determined cut-off (e.g., 2-3 times the OD of preimmune serum).

Protocol 3: Measurement of Antigen-Specific T-Cell Responses by ELISPOT

This protocol is for an IFN-y ELISPOT assay to enumerate antigen-specific T cells from immunized mouse splenocytes.[17][18]

#### Materials:

- 96-well PVDF membrane ELISPOT plates.
- Anti-mouse IFN-y capture antibody.
- Biotinylated anti-mouse IFN-y detection antibody.
- Streptavidin-Alkaline Phosphatase (AP) or -HRP conjugate.
- BCIP/NBT or AEC substrate.



- Complete RPMI-1640 medium.
- Antigen or specific peptides for re-stimulation.
- Concanavalin A (positive control).

#### Procedure:

- Plate Coating: Pre-wet the ELISPOT plate membrane with 35% ethanol, wash with sterile PBS, then coat with anti-mouse IFN-y capture antibody overnight at 4°C.[18]
- Cell Preparation: On the day of the assay, prepare a single-cell suspension of splenocytes from immunized mice. Lyse red blood cells using ACK lysis buffer. Wash and resuspend cells in complete RPMI medium.
- Cell Plating and Stimulation: Wash and block the coated plate with complete RPMI medium. Add splenocytes to wells (e.g., 2.5 x 10<sup>5</sup> to 5 x 10<sup>5</sup> cells/well). Add the specific antigen, peptide pool, or medium (negative control) to the respective wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection: Discard cells and wash the plate with PBS-T. Add biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at RT.
- Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP conjugate. Incubate for 1 hour at RT.
- Spot Development: Wash the plate and add the appropriate substrate. Monitor for the appearance of spots. Stop the reaction by washing thoroughly with distilled water.
- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. Results are expressed as spot-forming units (SFU) per million cells.





Click to download full resolution via product page

Caption: c-di-AMP enhances immunity by activating APCs to effectively prime T and B cells.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Cyclic di-AMP as endogenous adjuvant enhanced BCG-induced trained immunity and protection against Mycobacterium tuberculosis in mice [frontiersin.org]
- 2. The Age of Cyclic Dinucleotide Vaccine Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Cyclic Dinucleotides and the cGAS-cGAMP-STING Pathway: A Role in Periodontitis? PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING is a direct innate immune sensor of cyclic-di-GMP PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mucosal adjuvant cyclic di-AMP exerts immune stimulatory effects on dendritic cells and macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]



- 15. mybiosource.com [mybiosource.com]
- 16. ELISA Procedures [sigmaaldrich.com]
- 17. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ice-hbv.org [ice-hbv.org]
- To cite this document: BenchChem. [Application Notes: c-di-AMP Diammonium as a Vaccine Adjuvant in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198295#using-c-di-amp-diammonium-as-a-vaccine-adjuvant-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com